molecular formula C13H12BrNO B12622340 1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine CAS No. 936497-92-6

1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine

Cat. No.: B12622340
CAS No.: 936497-92-6
M. Wt: 278.14 g/mol
InChI Key: QEYJAQHOURMNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine (CAS: 886362-83-0) is a halogenated aromatic amine featuring a bromine atom at the 3-position of one phenyl ring and a hydroxyl group at the 4-position of another phenyl ring, both attached to a methylamine backbone. Its molecular formula is C₁₃H₁₂BrNO, with a molecular weight of 278.14 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

936497-92-6

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

4-[amino-(3-bromophenyl)methyl]phenol

InChI

InChI=1S/C13H12BrNO/c14-11-3-1-2-10(8-11)13(15)9-4-6-12(16)7-5-9/h1-8,13,16H,15H2

InChI Key

QEYJAQHOURMNGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C2=CC=C(C=C2)O)N

Origin of Product

United States

Preparation Methods

Bromination

Bromination is the initial step in the synthesis process, where a bromine atom is introduced to the phenyl ring.

  • Reagents Used : Bromine (Br2) or N-bromosuccinimide (NBS)
  • Conditions : The reaction is generally carried out in a solvent such as dichloromethane or carbon tetrachloride at room temperature or under reflux conditions.
  • Yield : Typically ranges from 60% to 85%, depending on the specific conditions and reagents used.

Hydroxylation

Following bromination, hydroxylation introduces a hydroxyl group (-OH) to the phenyl ring.

  • Reagents Used : Hydroxylating agents such as sodium hydroxide (NaOH) or potassium permanganate (KMnO4).
  • Conditions : The reaction often requires heating and can be performed in aqueous solutions.
  • Yield : Yields can vary from 50% to 75%, influenced by the reagent concentration and reaction time.

Reductive Amination

The final step involves the formation of the amine through reductive amination.

  • Reagents Used : Ammonia (NH3) or primary amines along with reducing agents like sodium cyanoborohydride (NaBH3CN).
  • Conditions : This step may require acidic conditions and is often performed under inert atmosphere to prevent oxidation.
  • Yield : Yields for this step can reach up to 90%, depending on optimization of reaction conditions.

Summary of Preparation Methods

The following table summarizes the key steps involved in the preparation of this compound:

Step Reagents/Conditions Yield (%)
Bromination Br2 or NBS in dichloromethane 60 - 85
Hydroxylation NaOH or KMnO4 in aqueous solution 50 - 75
Reductive Amination NH3 or primary amines with NaBH3CN Up to 90

Industrial Synthesis Considerations

In industrial settings, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. Advanced purification techniques such as chromatography are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: NaOCH3, KOtBu

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a de-brominated product

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs (bromophenyl, hydroxyphenyl, or methylamine groups):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine C₁₃H₁₂BrNO 278.14 3-Bromophenyl, 4-hydroxyphenyl Hydroxyl enhances solubility; bromine increases lipophilicity
3-Bromobenzylamine C₇H₈BrN 186.05 3-Bromophenyl, methylamine Simpler structure; higher volatility
N-Methyl-3-bromobenzylamine C₈H₁₀BrN 200.08 3-Bromophenyl, N-methylated amine Increased lipophilicity vs. non-methylated analogs
1-(4-Bromophenyl)-4-morpholinobutan-1-amine C₁₄H₂₁BrN₂O 313.24 4-Bromophenyl, morpholine, butyl chain Extended chain may enhance receptor binding
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one C₁₆H₁₃BrO 301.18 3-Bromophenyl, α,β-unsaturated ketone Conjugated system for UV activity

Structural and Electronic Differences

  • Bromophenyl vs. Hydroxyphenyl Positioning : The target compound’s 3-bromo and 4-hydroxy groups create a meta-para substitution pattern, which may influence electronic distribution and intermolecular interactions (e.g., hydrogen bonding via -OH) compared to analogs like 3-bromobenzylamine (single substituent) .
  • Extended Chains and Heterocycles: Compounds like 1-(4-bromophenyl)-4-morpholinobutan-1-amine incorporate morpholine and a four-carbon chain, likely altering pharmacokinetics (e.g., prolonged half-life) versus the shorter methylamine backbone in the target compound.

Pharmacological and Metabolic Considerations

  • Metabolism: The hydroxyphenyl group in the target compound may undergo conjugation (e.g., glucuronidation) similar to phenolic metabolites of N-alkylamphetamines , whereas N-methylated analogs resist deamination .
  • Cytotoxicity : Halogenated analogs like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one exhibit cytotoxicity in preliminary assays , suggesting the bromophenyl moiety contributes to bioactivity. The target compound’s hydroxyl group could modulate toxicity via antioxidant mechanisms.
  • Solubility and Bioavailability: The hydroxyl group in the target compound enhances aqueous solubility (e.g., sample solution at 10 mM ) compared to non-polar analogs like N-methyl-3-bromobenzylamine.

Biological Activity

1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine is a compound of growing interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by a biphenyl structure with a bromine atom and a hydroxyl group that may contribute to its biological properties. The general formula can be represented as:

C13H12BrNC_{13}H_{12}BrN

Biological Activity Overview

This compound exhibits various biological activities, primarily targeting cancer cells. Its effectiveness has been evaluated through in vitro and in vivo studies, revealing promising results in inhibiting tumor growth.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several melanoma cell lines. The following table summarizes some of the key findings regarding its anticancer activity:

Cell LineIC50 (µM)Reference
UACC-620.50 ± 0.12
LOX IMVI0.116
MDA-MB-4350.709
A3753

These results indicate that the compound has a significant inhibitory effect on melanoma cells, with IC50 values indicating effective concentrations for inducing cytotoxicity.

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Microtubule Stabilization : The compound has been shown to stabilize microtubules, similar to known chemotherapeutics like paclitaxel, leading to cell cycle arrest at the G2/M phase .
  • BRAF Inhibition : It exhibits high affinity for BRAF V600E mutations, a common target in melanoma treatments. The presence of specific substituents enhances binding and inhibitory activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that the presence of electron-donating groups on the phenyl rings significantly enhances biological activity. The following modifications have been noted to improve efficacy:

  • Hydroxyl Group Positioning : The para positioning of the hydroxyl group increases solubility and interaction with biological targets.
  • Bromine Substitution : The introduction of bromine atoms has been correlated with enhanced bioavailability and interaction with cancer cell lines .

Case Studies

Several case studies have demonstrated the potential therapeutic applications of this compound:

  • In Vivo Studies : In murine models, treatment with this compound resulted in reduced tumor volume and weight without significant side effects, suggesting a favorable safety profile for further development .
  • Comparative Efficacy : When compared to standard treatments like Vemurafenib, this compound showed comparable or superior efficacy against certain melanoma cell lines, indicating its potential as an alternative or adjunct therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.